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Introduction

Adenoid cystic carcinoma (ACC) is a relentless malignancy, primarily arising in the salivary
glands, characterized by its slow but persistent growth, high rates of local recurrence, and
potential for distant metastases.[1][2] For years, the molecular drivers of this enigmatic cancer
remained poorly understood, hindering the development of effective targeted therapies. A major
breakthrough in understanding ACC pathogenesis came with the discovery of the central role
of the MYB proto-oncogene. Activation of MYB, most commonly through a characteristic
chromosomal translocation, is now recognized as a key genomic event in the vast majority of
ACC cases.[3] This technical guide provides an in-depth exploration of the multifaceted role of
the MYB oncogene in ACC, detailing its molecular mechanisms, associated signaling
pathways, and the experimental methodologies used for its study, with a focus on providing
actionable insights for research and drug development.

The MYB Oncogene and its Activation in ACC

The MYB proto-oncogene, located on chromosome 6g22-23, encodes a transcription factor
that plays a crucial role in regulating cellular proliferation, differentiation, and apoptosis.[4] In
ACC, the oncogenic activation of MYB is primarily achieved through a recurrent t(6;9)(q22-
23;p23-24) chromosomal translocation.[5][6] This translocation results in the fusion of the MYB
gene with the NFIB (Nuclear Factor I/B) gene on chromosome 9p23-24.[5][6] The resulting
MYB-NFIB fusion gene is a potent oncogenic driver in ACC.[3][7]
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While the MYB-NFIB fusion is the most common mechanism of MYB activation, other
alterations have been identified, including:

e MYBL1 Fusions: In a subset of ACCs, the closely related MYBL1 gene undergoes fusion
with NFIB or other partners.[3][8]

e Copy Number Gain: Increased copy numbers of the MYB gene can also lead to its
overexpression.[3]

» Enhancer Juxtaposition: The relocation of powerful enhancer elements to the vicinity of the
MYB gene can drive its aberrant expression.[3]

The consequence of these genetic alterations is the overexpression of a constitutively active
MYB protein or a chimeric MYB-NFIB fusion protein. These oncoproteins drive the proliferation
of ACC cells by regulating the expression of genes involved in critical cellular processes such
as cell cycle control, DNA replication and repair, and RNA processing.[3]

Quantitative Data on MYB Alterations in ACC

The prevalence of MYB alterations in ACC has been extensively studied. The following tables
summarize key quantitative data from multiple studies.
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Alteration Type

Prevalence in ACC Notes References

MYB-NFIB Fusion (by
FISH)

A balanced
translocation between
MYB and NFIB is a
49% [5119]
hallmark of a
significant subset of

ACCs.

Other MYB

Translocations

Abnormal FISH
patterns suggesting
16% MYB translocation [5]
with partners other
than NFIB.

No Apparent MYB
Translocation

A notable portion of
ACC cases do not
35% show evidence of [5119]
MYB translocation by
FISH.

MYB or MYBL1

Alterations

Combined prevalence
of alterations in either

78% [10]
MYB or the related

MYBL1 gene.

MYB Overexpression
(IHC)

Strong MYB protein
expression is a
common feature in
65% - 93% , [5]1[9][10]
ACC, even in cases
without a detectable

translocation.

MYB mRNA

Overexpression

Elevated MYB mRNA
levels are frequently

~88% - 90% observed in ACC [11]
tissues compared to

normal tissues.
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L . Percentage of Cases with
MYB Expression in Relation

_ Strong MYB Expression References

to Translocation Status

(IHC)
ACC with MYB-NFIB

_ 78%

Translocation
ACC with Abnormal MYB FISH

67%
Pattern (non-NFIB)
ACC with Normal MYB FISH

46%

Pattern

Signaling Pathways Involving MYB in ACC

The oncogenic activity of MYB in ACC is mediated through its influence on several key
signaling pathways. Understanding these pathways is critical for identifying potential
therapeutic targets.

The Core MYB-NFIB Signaling Axis

The MYB-NFIB fusion protein acts as an aberrant transcription factor, driving the expression of
a unique gene signature in ACC.[12] This signature is enriched for genes involved in cell
membrane and extracellular matrix (ECM) components.[12]
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Caption: The MYB-NFIB fusion drives ACC by activating target genes.

Crosstalk with the IGF1R/AKT Pathway

Recent studies have revealed a critical link between the Insulin-like Growth Factor 1 Receptor
(IGF1R)/AKT signaling pathway and MYB activity in ACC. The MYB-NFIB fusion is regulated
by AKT-dependent signaling, and inhibition of IGF1R leads to a downregulation of the fusion
transcript.[13][14] This suggests a feedback loop where IGF1R/AKT signaling sustains MYB-
NFIB expression, which in turn drives the oncogenic program.
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Caption: IGF1R/AKT signaling regulates MYB-NFIB expression in ACC.

Interaction with the NOTCH Signaling Pathway

The NOTCH signaling pathway is also implicated in ACC pathogenesis, with evidence
suggesting it acts downstream of MYB.[15] MYB drives a NOTCH-associated transcriptional
program, and activating mutations in NOTCH1 have been identified in ACC.[12][15] This
interplay between MYB and NOTCH signaling likely contributes to tumor growth and invasion.
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Caption: MYB activates the NOTCH signaling pathway in ACC.

Experimental Protocols for Studying MYB in ACC

A variety of experimental techniques are employed to investigate the role of MYB in ACC. The
following sections provide an overview of the key methodologies.

Detection of MYB Translocations by Fluorescence In
Situ Hybridization (FISH)

FISH is a robust method for detecting the t(6;9) translocation and other MYB rearrangements in
archival formalin-fixed, paraffin-embedded (FFPE) tissues.[2][9]

Methodology Overview:

© 2025 BenchChem. All rights reserved. 7/14 Tech Support


https://www.benchchem.com/product/b1193853?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC8134564/
https://pubmed.ncbi.nlm.nih.gov/21164292/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Probe Design: Dual-color, break-apart probes are designed to flank the MYB gene on
chromosome 6g23. A separate probe is used for the NFIB gene on chromosome 9p24.

o Tissue Preparation: FFPE tissue sections (4-5 um) are deparaffinized, rehydrated, and
subjected to heat-induced epitope retrieval.

o Enzymatic Digestion: Tissues are treated with a protease (e.g., pepsin) to permeabilize the
cells and allow probe entry.

e Probe Hybridization: The fluorescently labeled probes are applied to the tissue sections and
incubated overnight at 37°C in a humidified chamber to allow hybridization to the target DNA
sequences.

» Post-Hybridization Washes: Stringent washes are performed to remove unbound and non-
specifically bound probes.

o Counterstaining and Visualization: The nuclei are counterstained with DAPI, and the slides
are visualized using a fluorescence microscope equipped with appropriate filters.

Interpretation of Results:

o Normal Nuclei: Two pairs of co-localized (fused) red and green signals, representing the two
intact MYB alleles.

e MYB Rearrangement: One pair of co-localized signals and one separated red and green
signal (break-apart), indicating a translocation involving one MYB allele.

» MYB-NFIB Fusion: The separated green signal from the MYB probe will co-localize with the
signal from the NFIB probe.
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Caption: Workflow for detecting MYB translocations by FISH.
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Analysis of MYB Expression by Immunohistochemistry
(IHC) and RNA In Situ Hybridization (ISH)

IHC and RNA ISH are used to assess MYB protein and mRNA expression levels, respectively,

in tissue sections.

Immunohistochemistry (IHC) Methodology:

Antigen Retrieval: FFPE sections are deparaffinized, rehydrated, and subjected to heat-
induced antigen retrieval to unmask the MYB protein epitope.

Blocking: Non-specific antibody binding is blocked using a protein-based blocking solution.

Primary Antibody Incubation: The sections are incubated with a primary antibody specific for
the N-terminus of the MYB protein.

Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary
antibody is applied, followed by a chromogenic substrate (e.g., DAB) to produce a colored
precipitate at the site of antigen localization.

Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize
the nuclei and then dehydrated and mounted.

RNA In Situ Hybridization (ISH) Methodology:

Tissue Preparation: Similar to IHC, FFPE sections are deparaffinized and pretreated.

Probe Hybridization: A specific oligonucleotide probe targeting the MYB mRNA is hybridized
to the tissue section.

Signal Amplification: A series of amplification steps are performed to enhance the detection
signal.

Detection: The signal is visualized using a chromogenic substrate.

Counterstaining and Mounting: The sections are counterstained with hematoxylin and
mounted.
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Interpretation:

e |HC: The intensity and percentage of nuclear staining in tumor cells are assessed. Strong,
diffuse nuclear staining is considered positive.[9]

 RNAISH: The presence and abundance of punctate dots representing MYB mRNA
transcripts within the tumor cells are evaluated. RNA ISH has shown high sensitivity and
specificity for ACC diagnosis.[16]

In Vivo Models for Studying MYB in ACC

Patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMS) are
invaluable tools for studying the in vivo function of MYB and for preclinical testing of novel
therapies.

o Patient-Derived Xenografts (PDXs): Tumor fragments from ACC patients are implanted into
immunodeficient mice. These models often retain the histological and genetic characteristics
of the original tumor, including MYB alterations.[17][18]

e Genetically Engineered Mouse Models (GEMMSs): Mice are engineered to express the MYB-
NFIB fusion gene, often in a tissue-specific manner (e.g., in the salivary or mammary
glands).[17][19] These models allow for the study of tumor initiation and progression driven
by the MYB-NFIB oncogene.

Therapeutic Targeting of MYB in ACC

The central role of MYB in driving ACC makes it an attractive therapeutic target. However,
directly targeting transcription factors with small molecules has proven challenging.[4] Current
strategies under investigation include:

« Inhibition of Upstream Signaling: Targeting pathways that regulate MYB expression, such as
the IGF1R/AKT pathway, is a promising approach.[13][14]

e BET Bromodomain Inhibitors: These inhibitors, such as JQ1, can suppress the expression of
MYB and its target genes.[20]
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« MYB mRNA Degraders: Novel agents that promote the degradation of MYB mRNA are in
preclinical development.[20]

 MYB Peptidomimetics: These agents are designed to disrupt the interaction of MYB with its
transcriptional co-activators.[17][18]

Conclusion

The identification of the MYB oncogene as a key driver of adenoid cystic carcinoma has
revolutionized our understanding of this disease. The recurrent MYB-NFIB fusion and other
mechanisms of MYB activation provide a specific and targetable vulnerability in a significant
proportion of ACC patients. The continued elucidation of the signaling pathways downstream of
MYB and the development of innovative in vivo models are paving the way for the next
generation of targeted therapies for this challenging cancer. This technical guide provides a
comprehensive overview of the current state of knowledge, offering a foundation for
researchers and drug developers to build upon in their efforts to translate these fundamental
discoveries into clinical benefit for patients with ACC.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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